Methyl 3-methyl-3-phenylbutanoate
Description
Methyl 3-methyl-3-phenylbutanoate is a branched-chain ester characterized by a phenyl group at the β-position and a methyl group at the γ-position of the butanoate backbone. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of oxime derivatives (e.g., methyl (E)-2-(hydroxyimino)-3-methyl-3-phenylbutanoate) for pharmaceutical and agrochemical research . Its structure combines aromatic (phenyl) and aliphatic (methyl) substituents, influencing its physicochemical properties and reactivity.
Properties
CAS No. |
25080-84-6 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
methyl 3-methyl-3-phenylbutanoate |
InChI |
InChI=1S/C12H16O2/c1-12(2,9-11(13)14-3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
HADBALPGBGLKDU-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)OC)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(CC(=O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-hydroxy-3-methylbutanoate
- Structure : Ethyl ester with a hydroxyl group at the β-position and a methyl group at the γ-position.
- Key Differences: Substituent: Ethyl ester vs. methyl ester, and hydroxyl vs. phenyl group. Molecular Weight: 146.18 g/mol (Ethyl 3-hydroxy-3-methylbutanoate) vs. 192.24 g/mol (calculated for Methyl 3-methyl-3-phenylbutanoate). Polarity: The hydroxyl group in Ethyl 3-hydroxy-3-methylbutanoate increases polarity, enhancing water solubility compared to the hydrophobic phenyl-containing analog .
- Applications: Ethyl 3-hydroxy-3-methylbutanoate is commonly used in flavor and fragrance industries due to its fruity odor, whereas this compound is tailored for synthetic chemistry applications .
Methyl 3-{[2-(4-methoxyphenyl)ethyl]amino}butanoate
- Structure: Methyl ester with an amino-ethyl-4-methoxyphenyl substituent at the β-position.
- Key Differences: Functional Groups: Amino and methoxy groups introduce hydrogen-bonding capacity and electronic effects, contrasting with the inert phenyl and methyl groups in this compound. Synthesis: Requires coupling of 2-(4-methoxyphenyl)ethylamine with methyl 3-oxobutanoate derivatives, differing from the acid-catalyzed esterification or oxime formation used for this compound .
- Applications: This compound is a key intermediate in bioactive molecule synthesis, leveraging its amino group for further functionalization .
3-(4-Fluoro-3-methylphenyl)-3-methylbutanoic Acid
- Structure : Carboxylic acid analog with a fluorine-substituted phenyl group.
- Key Differences :
- Applications: Used in medicinal chemistry for tuning pharmacokinetic properties, whereas this compound is typically a precursor for non-acidic derivatives .
Physicochemical Properties and Data
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